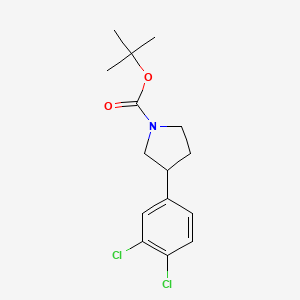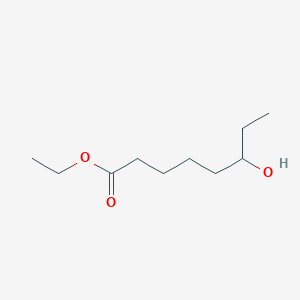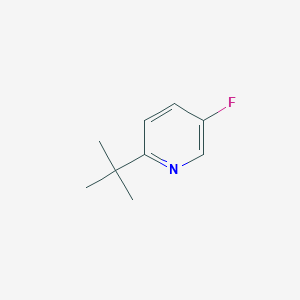
Ethyl 4-acetyl-2-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-acetyl-2-methoxybenzoate is an organic compound belonging to the class of esters. It is characterized by the presence of an ethyl group, an acetyl group, and a methoxy group attached to a benzene ring. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: this compound can be synthesized through the esterification of 4-acetyl-2-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 2-methoxybenzoic acid with acetyl chloride in the presence of aluminum chloride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 4-acetyl-2-methoxybenzoic acid.
Reduction: Reduction reactions can convert the acetyl group to an ethyl group, resulting in ethyl 4-hydroxy-2-methoxybenzoate.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products Formed:
4-Acetyl-2-methoxybenzoic Acid: Formed through oxidation.
Ethyl 4-Hydroxy-2-methoxybenzoate: Formed through reduction.
Halogenated Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-acetyl-2-methoxybenzoate is utilized in various scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibition and as a substrate in biochemical assays.
Industry: It is employed in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism by which Ethyl 4-acetyl-2-methoxybenzoate exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory processes.
Pathways: It may modulate signaling pathways related to pain and inflammation, leading to its potential use as an analgesic or anti-inflammatory agent.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-acetyl-2-methoxybenzoate is similar to other esters and aromatic compounds, but it has unique properties that distinguish it from its counterparts:
Ethyl 4-methylbenzoate: Similar structure but lacks the acetyl group.
Benzoic acid, 2-methoxy- (o-Anisic acid): Similar to this compound but without the acetyl group.
Ethyl 2-methoxybenzoate: Similar to this compound but with a different position of the methoxy group.
These compounds share structural similarities but differ in their functional groups and positions, leading to variations in their chemical reactivity and applications.
Eigenschaften
Molekularformel |
C12H14O4 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
ethyl 4-acetyl-2-methoxybenzoate |
InChI |
InChI=1S/C12H14O4/c1-4-16-12(14)10-6-5-9(8(2)13)7-11(10)15-3/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
PBQVWVLAJLJAFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6,8-Dichloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334013.png)

![1-Methyl-2-[4-(methylthio)phenyl]indole](/img/structure/B15334032.png)

![Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B15334045.png)
![Methyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B15334047.png)


